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Compound of Interest

Compound Name: SPH5030

Cat. No.: B12411692

Introduction: SPH5030 is a novel, selective, and irreversible tyrosine kinase inhibitor targeting
Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Developed to improve upon
existing therapies, SPH5030 has demonstrated potent activity against HER2-amplified and
mutant cancers in preclinical models.[3] This technical guide provides a comprehensive
overview of the preclinical pharmacokinetics of SPH5030, detailing its absorption, distribution,
metabolism, and excretion (ADME) properties in key preclinical species. The data presented
herein are crucial for understanding the compound's disposition and for guiding its clinical
development.

In Vivo Pharmacokinetics

The pharmacokinetic profile of SPH5030 was evaluated in Sprague Dawley rats and
Cynomolgus monkeys following both intravenous (V) and oral (PO) administration. The
compound exhibited low clearance and a wide tissue distribution.[4]

Pharmacokinetic Parameters in Rats

Following intravenous administration, SPH5030 showed a low plasma clearance of 5.83
L/min/kg and a volume of distribution of 1.66 L/kg.[4] After oral dosing, the compound reached
maximum plasma concentration (Cmax) between 2 and 4.5 hours.[4] The oral bioavailability in
rats was determined to be in the range of 56.4% to 64.3%.[4]
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Parameter

Intravenous

Oral (8 mgl/kg)

Cmax (ng/mL)

Data not specified

Tmax (h)

2 - 4.5[4]

AUC (ng-h/mL)

Data not specified

Data not specified

t1/2 (h) 4.61 - 9.14[4] 4.61 - 9.14[4]
CL (L/min/kg) 5.83[4]
Vd (L/kg) 1.66[4]
F (%) 56.4 - 64.3[4]

Pharmacokinetic Parameters in Cynomolgus Monkeys

In Cynomolgus monkeys, SPH5030 also demonstrated low clearance (6.95 L/min/kg) and a

larger volume of distribution (2.67 L/kg) compared to rats after intravenous administration.[4]

The oral bioavailability in monkeys was between 18.1% and 38.0%.[4]

Parameter

Intravenous

Oral

Cmax (ng/mL)

Data not specified

Tmax (h)

2 - 4.5[4]

AUC (ng-h/mL)

Data not specified

Data not specified

t1/2 (h) 4.61 - 9.14[4] 4.61 - 9.14[4]

CL (L/min/kg) 6.95[4]

vd (L/kg) 2.67[4]

F (%) 18.1 - 38.0[4]
Distribution

Tissue distribution studies in rats after an oral dose of 8 mg/kg revealed that SPH5030 is widely

distributed, with most tissues showing higher exposure than plasma.[5]
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Metabolism and Excretion

In vitro studies indicated that SPH5030 exhibits stable metabolism. The primary enzymes
responsible for its metabolism are Cytochrome P450 3A4/5 (CYP3A4/5) and CYP2C8.[1][2]
Importantly, SPH5030 showed no or weak inhibitory potential on major CYP450 enzymes.[1][2]

Excretion studies in rats demonstrated that the primary route of elimination is through feces.[1]
[2] SPH5030 was identified as the major circulating entity in both rats and monkeys, and no
significant gender differences in plasma exposure were observed.[4]

Transporter Interaction

In vitro assays using Caco-2 cells were conducted to evaluate the potential for SPH5030 to be
a substrate of efflux transporters. The results indicated that SPH5030 is a minor substrate of
both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Co-administration
with P-gp or BCRP inhibitors decreased the efflux ratio, confirming this interaction.[1] SPH5030
itself was found to be a weak inhibitor of these efflux transporters.[1]

Experimental Protocols
In Vivo Pharmacokinetic Studies

e Animal Models: Sprague Dawley rats and Cynomolgus monkeys were used for the
pharmacokinetic evaluations.[1]

o Administration: For intravenous studies, SPH5030 was administered as a single bolus dose.
For oral studies, the compound was administered via oral gavage.

o Sample Collection: Serial blood samples were collected at predetermined time points post-
dosing. Plasma was separated by centrifugation.

o Bioanalysis: Plasma concentrations of SPH5030 were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-
compartmental analysis of the plasma concentration-time data.

Tissue Distribution Study
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e Animal Model: Sprague Dawley rats were used.[5]
o Administration: A single oral dose of 8 mg/kg of SPH5030 was administered.[5]

o Sample Collection: At various time points, animals were euthanized, and various tissues
were collected.

e Analysis: The concentration of SPH5030 in tissue homogenates was quantified to determine
the extent of distribution.

In Vitro Metabolism

e Systems: Human liver microsomes and recombinant human CYP enzymes were used.

e Incubation: SPH5030 was incubated with the metabolic systems in the presence of
necessary cofactors (e.g., NADPH).

o Metabolite Identification: The reaction mixtures were analyzed by LC-MS/MS to identify the
metabolites formed.

o CYP Inhibition Assay: The potential of SPH5030 to inhibit specific CYP450 isoenzymes was
assessed by co-incubating it with probe substrates for each enzyme. The formation of the
probe substrate's metabolite was measured.[5]

Visualizations
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Caption: Experimental workflow for preclinical pharmacokinetic evaluation of SPH5030.
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Caption: SPH5030 mechanism of action via inhibition of the HER2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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